molecular formula C13H11BrO B2482504 2-Bromo-4'-methoxy-1,1'-biphenyl CAS No. 74447-76-0

2-Bromo-4'-methoxy-1,1'-biphenyl

Cat. No.: B2482504
CAS No.: 74447-76-0
M. Wt: 263.134
InChI Key: VGIXLAHEQRRSOD-UHFFFAOYSA-N
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Description

2-Bromo-4'-methoxy-1,1'-biphenyl is a useful research compound. Its molecular formula is C13H11BrO and its molecular weight is 263.134. The purity is usually 95%.
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Scientific Research Applications

Metabolic Pathways Study

2-Bromo-4'-methoxy-1,1'-biphenyl has been utilized in metabolic pathway studies. Kanamori et al. (2002) investigated the metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats, identifying several metabolites, indicating the presence of multiple metabolic pathways in rats for this compound (Kanamori et al., 2002).

Synthesis of Non-steroidal Anti-inflammatory Agents

2-Bromo-6-methoxynaphthalene, a related compound, is an important intermediate in the synthesis of non-steroidal anti-inflammatory agents like nabumetone and naproxen. Xu and He (2010) explored practical synthesis methods for this compound, highlighting its significance in pharmaceutical manufacturing (Wei-Ming Xu & Hong-Qiang He, 2010).

Synthesis and Characterization of Carbazole Derivatives

Du (2015) used 2-nitro-4'-methoxy-biphenyl as a starting material to synthesize 2-hydroxycarbazole. This work underlines the importance of this compound derivatives in synthesizing complex organic compounds for potential applications in various fields (Du, 2015).

Isolation of Bromophenol Derivatives from Red Algae

Zhao et al. (2004) isolated various bromophenol derivatives, including compounds related to this compound, from the red alga Rhodomela confervoides. These compounds were analyzed for their structural properties and biological activities, showcasing the importance of bromophenols in natural product research (Jielu Zhao et al., 2004).

Synthesis and Biological Evaluation of Derivatives

Sherekar et al. (2021) synthesized and evaluated various brominated biphenyl derivatives, including those related to this compound, for their antimicrobial properties. This research highlights the potential use of these compounds in developing new antimicrobial agents (Sherekar, Kakade, & Padole, 2021).

Safety and Hazards

“2-Bromo-4’-methoxy-1,1’-biphenyl” is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Biphenyl compounds, including “2-Bromo-4’-methoxy-1,1’-biphenyl”, have been the focus of extensive research due to their presence in medicinally active compounds, marketed drugs, and natural products . Future research directions could include exploring new synthetic methodologies, investigating the biological and medicinal applications of these compounds, and developing new drugs based on these structures .

Biochemical Analysis

Biochemical Properties

It is known that benzylic halides, such as 2-Bromo-4’-methoxy-1,1’-biphenyl, typically react via an SN2 pathway . This suggests that 2-Bromo-4’-methoxy-1,1’-biphenyl could potentially interact with enzymes and proteins that catalyze or are involved in SN2 reactions.

Molecular Mechanism

It is known that benzylic halides can undergo SN2 reactions , which involve a nucleophile attacking a carbon atom attached to a leaving group. This could potentially lead to changes in gene expression or enzyme activity.

Properties

IUPAC Name

1-bromo-2-(4-methoxyphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIXLAHEQRRSOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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